4-Chloro-2-(piperidin-4-yl)phenol hydrochloride
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Overview
Description
4-Chloro-2-(piperidin-4-yl)phenol hydrochloride is a chemical compound that features a piperidine ring substituted with a chloro group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperidin-4-yl)phenol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The chloro and phenol groups are introduced through substitution reactions. For instance, a chlorination reaction can be used to introduce the chloro group, while a hydroxylation reaction can introduce the phenol group.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(piperidin-4-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form a hydrogen-substituted derivative.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogen-substituted derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(piperidin-4-yl)phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(piperidin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-phenyl)piperidin-4-ol: Similar structure with a chloro-substituted phenyl group.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Contains a piperidine ring and phenyl group, but with different substituents.
Uniqueness
4-Chloro-2-(piperidin-4-yl)phenol hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and phenol groups provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C11H15Cl2NO |
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Molecular Weight |
248.15 g/mol |
IUPAC Name |
4-chloro-2-piperidin-4-ylphenol;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8;/h1-2,7-8,13-14H,3-6H2;1H |
InChI Key |
LNQBBPVWDVUGFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=CC(=C2)Cl)O.Cl |
Origin of Product |
United States |
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